11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
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Overview
Description
11-Hydroxy-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is not naturally occurring and is typically synthesized for research purposes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxy and dione groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
While there is limited information on the industrial-scale production of this compound, it is likely that similar principles apply as in laboratory synthesis. Industrial production would require optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Mechanism of Action
The mechanism of action of 11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,7R)-16-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one: A structurally similar compound with different functional groups.
5-Hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.0²,⁹.0³,⁷.0¹³,¹⁷]nonadeca-1(12),2(9),10,13(17)-tetraen-4-yl}oxidanesulfonic acid: Another related compound with sulfonic acid functionality.
Uniqueness
The uniqueness of 11-Hydroxy-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione lies in its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKCZCKWXTXPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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